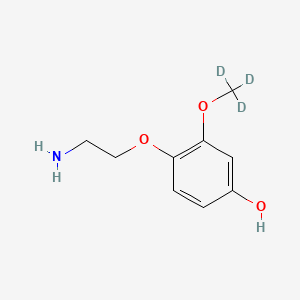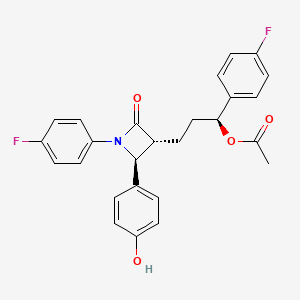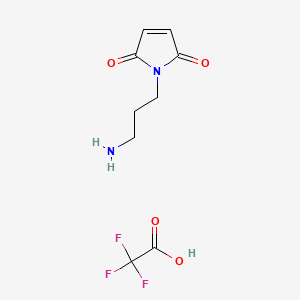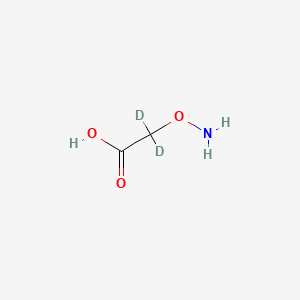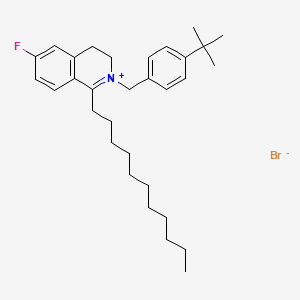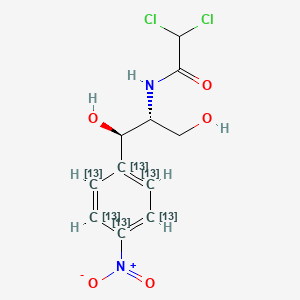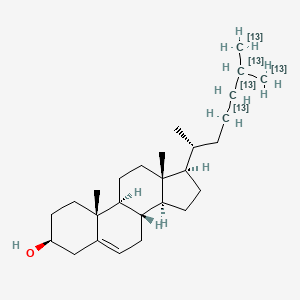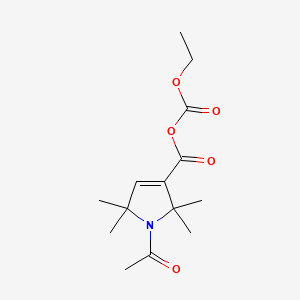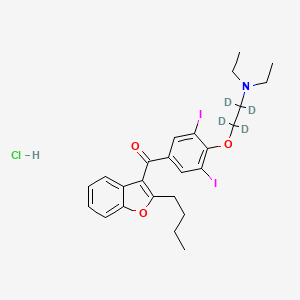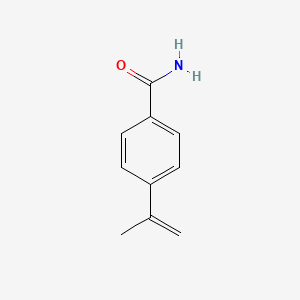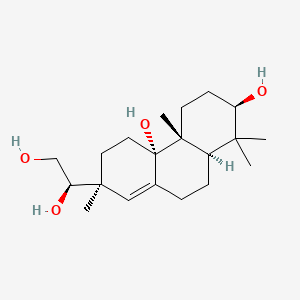![molecular formula C46H72N4O10 B563020 2-[(4E,8E,12E,16E)-21-[1-[(E)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide CAS No. 485815-59-6](/img/structure/B563020.png)
2-[(4E,8E,12E,16E)-21-[1-[(E)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide
Overview
Description
It is an antibiotic that exhibits significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Bacillus subtilis, and Micrococcus luteus . TPU-0037A is structurally related to lydicamycin and BN 4515N, which are known for their antibacterial properties .
Mechanism of Action
Target of Action
TPU-0037A is an antibiotic and a congener of lydicamycin . It primarily targets Gram-positive bacteria , including methicillin-resistant Staphylococcus aureus (MRSA), Bacillus subtilis, and Micrococcus luteus . These bacteria are known to cause various infections in humans, making them significant targets for antibiotic action.
Mode of Action
This inhibition disrupts the normal functioning of the bacteria, preventing their growth and proliferation .
Biochemical Pathways
By inhibiting key processes, TPU-0037A disrupts the bacteria’s ability to grow and reproduce, leading to their eventual death .
Pharmacokinetics
As an antibiotic, it is expected to be administered in a manner that allows it to reach the site of infection in sufficient concentrations to exert its antibacterial effect .
Result of Action
The primary result of TPU-0037A’s action is the inhibition of growth of the targeted Gram-positive bacteria, including MRSA, B. subtilis, and M. luteus . This leads to a decrease in the number of these bacteria, helping to clear the infection.
Biochemical Analysis
Biochemical Properties
TPU-0037A interacts with various enzymes and proteins in biochemical reactions. It has been found to inhibit the growth of certain bacteria, suggesting that it may interact with key biomolecules in these organisms
Cellular Effects
TPU-0037A has a significant impact on various types of cells, particularly Gram-positive bacteria. It inhibits their growth, indicating that it likely influences cell function, possibly affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
TPU-0037A is synthesized through fermentation processes involving the bacterium Streptomyces platensis TP-A0598 . The compound is isolated and purified from the fermentation broth using various chromatographic techniques . The specific synthetic routes and reaction conditions for TPU-0037A are proprietary and not widely disclosed in the public domain.
Industrial Production Methods
Industrial production of TPU-0037A involves large-scale fermentation using optimized conditions to maximize yield. The fermentation process is followed by extraction and purification steps to obtain the pure compound . The production process is designed to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
TPU-0037A undergoes several types of chemical reactions, including:
Oxidation: TPU-0037A can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: TPU-0037A can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
TPU-0037A has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Lydicamycin: TPU-0037A is a structural analogue of lydicamycin and shares similar antibacterial properties.
Uniqueness
TPU-0037A is unique due to its high activity against MRSA and its structural similarity to lydicamycin. Unlike some other antibiotics, TPU-0037A does not inhibit the growth of Gram-negative bacteria such as Escherichia coli, Proteus mirabilis, Proteus vulgaris, or Pseudomonas aeruginosa . This selective activity makes TPU-0037A a valuable tool in studying Gram-positive bacterial infections and developing targeted antibacterial therapies.
Properties
IUPAC Name |
2-[(4E,8E,12E,16E)-21-[1-[(E)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H72N4O10/c1-26(37(54)13-7-11-31(51)10-6-12-33(53)24-30-9-8-22-50(30)45(47)48)14-17-32(52)18-15-27(2)41(57)28(3)16-19-35-29(4)23-34-36(20-21-38(55)42(34)58)46(35,5)43(59)40-39(56)25-49-44(40)60/h6-7,10,13-15,17,23,26,28,30-38,41-42,51-55,57-59H,8-9,11-12,16,18-22,24-25H2,1-5H3,(H3,47,48)(H,49,60)/b10-6+,13-7+,17-14+,27-15+,43-40+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOJELXNKQYYOV-HTIPQZHASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CCC(C2O)O)C(C1CCC(C)C(C(=CCC(C=CC(C)C(C=CCC(C=CCC(CC3CCCN3C(=N)N)O)O)O)O)C)O)(C)C(=C4C(=O)CNC4=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2C(CCC(C2O)O)C(C1CCC(C)C(/C(=C/CC(/C=C/C(C)C(/C=C/CC(/C=C/CC(CC3CCCN3C(=N)N)O)O)O)O)/C)O)(C)/C(=C\4/C(=O)CNC4=O)/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H72N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
841.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4](/img/structure/B562938.png)

